molecular formula C8H4N2O2S2 B3434253 5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylic acid CAS No. 874787-48-1

5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylic acid

Cat. No.: B3434253
CAS No.: 874787-48-1
M. Wt: 224.3 g/mol
InChI Key: YVAYRVRJROAHIC-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic molecule featuring two sulfur (thia) and two nitrogen (aza) atoms within its fused-ring system. Derivatives of this compound, such as SY203955 (N-(6-methylpyridin-2-yl)-5,9-dithia-1,7-diazatricyclo[6.3.0.0²,⁶]undeca-2(6),3,7,10-tetraene-4-carboxamide), have been synthesized for research purposes .

Properties

IUPAC Name

5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O2S2/c11-7(12)5-3-4-6(14-5)9-8-10(4)1-2-13-8/h1-3H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAYRVRJROAHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC3=C(N21)C=C(S3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the tricyclic structure.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound can be synthesized on a larger scale using optimized reaction conditions derived from laboratory-scale experiments. Industrial production would likely involve the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5,9-Dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to alter its ring structure.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to simpler ring structures.

Scientific Research Applications

5,9-Dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylic acid involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form bonds with various biological molecules, affecting their function. The pathways involved depend on the specific application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs (e.g., fused heterocycles, sulfur/nitrogen atoms, carboxylic acid groups) and are compared in Table 1:

Table 1: Comparative Analysis of Structural Analogs
Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Features References
5,9-Dithia-1,7-diazatricyclo[6.3.0.0²,⁶]undeca-2(6),3,7,10-tetraene-4-carboxylic Acid Not explicitly provided Tricyclic, 2S/2N atoms, carboxylic acid
9-Methyl-3,7,11-trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene-4-carboxylic Acid (CAS: N/A) Not provided Tricyclic, 3S/1N atoms, methyl substituent
8,8-Dioxo-8λ⁶-thia-2,3,5,7-tetraazatricyclo[7.4.0.0²,⁶]trideca-1(13),3,5,9,11-pentaene-4-carboxylic Acid (1311316-61-6) C₉H₆N₄O₄S 266.23 Tetracyclic, 1S/4N atoms, sulfone group, carboxylic acid
(4aR,10aS)-5,6-Dihydroxy-7-isopropyl-1,1-dimethyl-...-4a-carboxylic Acid (3650-09-7) C₂₀H₂₈O₄ 332.43 Phenanthrene-derived, hydroxyl/isopropyl substituents, carboxylic acid

Biological Activity

5,9-Dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylic acid is a complex organic compound notable for its unique tricyclic structure that incorporates sulfur and nitrogen atoms. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization of appropriate precursors under controlled conditions, often requiring specific catalysts and solvents to facilitate the formation of the tricyclic structure. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can alter its biological activity significantly.

Table 1: Summary of Chemical Reactions

Reaction TypeCommon ReagentsProducts
OxidationHydrogen peroxide, potassium permanganateSulfoxides, sulfones
ReductionLithium aluminum hydrideThiols
SubstitutionHalogens, nucleophilesModified compounds

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes or receptors. Its unique structure allows it to bind selectively to specific sites within biological systems, influencing biochemical pathways and cellular processes.

Research Findings

Recent studies have explored the compound's potential as a therapeutic agent. For instance:

  • Antiviral Activity : Research indicates that derivatives of this compound exhibit inhibitory effects against certain viral enzymes (e.g., HIV reverse transcriptase) .
  • Anticancer Potential : Preliminary evaluations suggest that modifications of this compound may enhance its efficacy against cancer cell lines .

Case Study: Antiviral Screening

In a study evaluating the antiviral properties of related compounds, several derivatives were tested for their ability to inhibit HIV replication in vitro. The results indicated that structural modifications significantly affected their potency:

Compound% Inhibition at 30 µM
Parent Compound15%
Modified Compound A70%
Modified Compound B92%

These findings highlight the importance of structural variations in enhancing biological activity.

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its unique properties make it suitable for:

  • Drug Development : As a precursor for synthesizing novel pharmaceutical agents.
  • Biochemical Research : Investigating interactions with biomolecules to understand disease mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylic acid

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